2,4-Dichloro-7-methoxy-3-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-7-methoxy-3-nitroquinoline is a chemical compound with the molecular formula C10H6Cl2N2O3 and a molecular weight of 273.07 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Vorbereitungsmethoden
The synthesis of 2,4-Dichloro-7-methoxy-3-nitroquinoline typically involves the nitration of 2,4-dichloro-7-methoxyquinoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the quinoline ring .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
2,4-Dichloro-7-methoxy-3-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms at the 2- and 4-positions can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. This substitution reaction is often facilitated by the presence of a base and elevated temperatures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,4-dichloro-7-methoxy-3-aminoquinoline, while substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-7-methoxy-3-nitroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes, making them useful in biochemical studies and drug discovery.
Medicine: Some derivatives of this compound exhibit antitumor and antimicrobial activities, making them candidates for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-7-methoxy-3-nitroquinoline and its derivatives often involves the inhibition of specific enzymes or interference with cellular processes. For example, some derivatives may inhibit topoisomerases, enzymes involved in DNA replication and repair, leading to antitumor effects. Others may target bacterial enzymes, resulting in antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-7-methoxy-3-nitroquinoline can be compared with other similar compounds such as:
2,4-Dichloro-3-nitroquinoline: Lacks the methoxy group at the 7-position, which may affect its reactivity and biological activity.
2,4-Dichloro-7-methoxyquinoline: Lacks the nitro group at the 3-position, which may result in different chemical properties and applications.
7-Methoxy-3-nitroquinoline: Lacks the chlorine atoms at the 2- and 4-positions, which may influence its chemical reactivity and biological effects.
Eigenschaften
Molekularformel |
C10H6Cl2N2O3 |
---|---|
Molekulargewicht |
273.07 g/mol |
IUPAC-Name |
2,4-dichloro-7-methoxy-3-nitroquinoline |
InChI |
InChI=1S/C10H6Cl2N2O3/c1-17-5-2-3-6-7(4-5)13-10(12)9(8(6)11)14(15)16/h2-4H,1H3 |
InChI-Schlüssel |
HVGNTBNHXHJBNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.